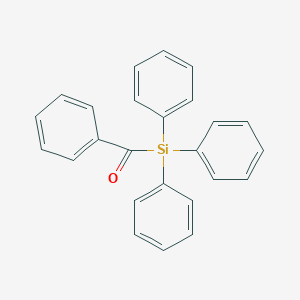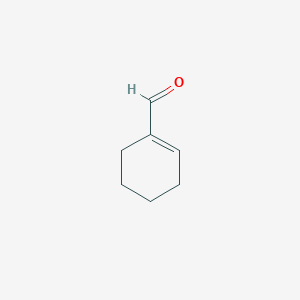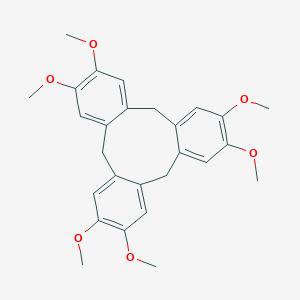
Hexanal 2,4-dinitrophenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanal 2,4-dinitrophenylhydrazone is a chemical compound with the molecular formula C12H16N4O4 and a molecular weight of 280.2798 . It is derived from the reaction of hexanal with 2,4-dinitrophenylhydrazine. This compound is often used in analytical chemistry, particularly in the identification and quantification of aldehydes and ketones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexanal 2,4-dinitrophenylhydrazone is synthesized through a condensation reaction between hexanal and 2,4-dinitrophenylhydrazine. . The reaction proceeds at room temperature, forming a bright orange or yellow precipitate, which is the hydrazone derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Hexanal 2,4-dinitrophenylhydrazone primarily undergoes nucleophilic addition-elimination reactions. The 2,4-dinitrophenylhydrazine adds across the carbon-oxygen double bond of hexanal (addition stage) to form an intermediate, which then loses a molecule of water (elimination stage) .
Common Reagents and Conditions:
Reagents: 2,4-dinitrophenylhydrazine, methanol, sulfuric acid.
Conditions: Room temperature, typically in a methanolic solution.
Major Products: The major product of the reaction between hexanal and 2,4-dinitrophenylhydrazine is this compound itself. This compound is characterized by its bright orange or yellow color, which is indicative of the presence of the hydrazone functional group.
Wissenschaftliche Forschungsanwendungen
Hexanal 2,4-dinitrophenylhydrazone has several applications in scientific research:
Analytical Chemistry: It is used as a reagent for the detection and quantification of aldehydes and ketones in various samples.
Environmental Monitoring: Employed as an environmental standard for monitoring air quality and detecting volatile organic compounds.
Biological Studies: Utilized in studies involving oxidative stress and lipid peroxidation, as it can react with aldehydes formed during these processes.
Industrial Applications: Used in the synthesis of other chemical compounds and as an intermediate in various chemical reactions.
Wirkmechanismus
The mechanism of action of hexanal 2,4-dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine first adds to the carbon-oxygen double bond of hexanal, forming an intermediate compound. This intermediate then undergoes elimination, losing a molecule of water to form the final hydrazone product . This reaction is commonly used to identify the presence of aldehydes and ketones due to the distinct color change that occurs.
Vergleich Mit ähnlichen Verbindungen
Hexanal 2,4-dinitrophenylhydrazone can be compared with other 2,4-dinitrophenylhydrazones derived from different aldehydes and ketones:
Ethanol 2,4-dinitrophenylhydrazone: Formed from the reaction of ethanal with 2,4-dinitrophenylhydrazine.
Propanone 2,4-dinitrophenylhydrazone: Formed from the reaction of propanone with 2,4-dinitrophenylhydrazine.
Uniqueness: this compound is unique due to its specific reactivity with hexanal, resulting in a distinct hydrazone derivative that can be easily identified by its color. This makes it particularly useful in analytical applications where precise identification of aldehydes is required.
Eigenschaften
CAS-Nummer |
1527-97-5 |
|---|---|
Molekularformel |
C12H16N4O4 |
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
N-[(Z)-hexylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C12H16N4O4/c1-2-3-4-5-8-13-14-11-7-6-10(15(17)18)9-12(11)16(19)20/h6-9,14H,2-5H2,1H3/b13-8- |
InChI-Schlüssel |
SJUYYAXVFFVQNX-JYRVWZFOSA-N |
SMILES |
CCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Isomerische SMILES |
CCCCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Piktogramme |
Flammable; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















